molecular formula C14H15BN2O2 B1395688 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)isophthalonitrile CAS No. 863868-34-2

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)isophthalonitrile

Cat. No. B1395688
CAS RN: 863868-34-2
M. Wt: 254.09 g/mol
InChI Key: FAZFONAGXSBJMR-UHFFFAOYSA-N
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Description

“5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)isophthalonitrile” is a chemical compound that contains a pinacolborate group (tetramethyl dioxaboranyl, Bpin) . It can crosslink with amines for producing COFs with imine linkages . The Bpin group allows for its combination with other functional molecules such as pyrenes through the Suzuki-Miyaura cross-coupling reaction .


Chemical Reactions Analysis

The Bpin group in “this compound” allows for its combination with other functional molecules such as pyrenes through the Suzuki-Miyaura cross-coupling reaction . The resulting pyrene-isophthalaldehyde reacts with cyclohexanediamine forming a COF cage .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis and Crystal Structure Studies

    Compounds containing 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) have been synthesized and characterized by various spectroscopic methods and X-ray diffraction. These studies include the synthesis and characterization of related compounds such as 2-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)methyl)benzonitrile and N-(3-bromobenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (Wu, Chen, Chen, & Zhou, 2021).

  • Density Functional Theory (DFT) Analysis

    DFT calculations have been used to analyze the molecular structures of compounds involving 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl). This approach helps in understanding the electronic properties and vibrational assignments of these compounds (Huang et al., 2021).

Application in Fluorescence and Sensing

  • Fluorescence Probes for Hydrogen Peroxide Detection

    Boronate ester fluorescence probes, incorporating 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) units, have been developed for the detection of hydrogen peroxide. These compounds exhibit varying fluorescence responses based on their molecular structure, making them useful for specific detection applications (Lampard et al., 2018).

  • Sensing Applications in Biomedical Research

    Modifications of compounds with 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) have been explored to improve hydrolytic stability and efficiency in detecting cellular changes, such as oxidative stress, which has implications in medical diagnostics and treatment strategies (Wang & Franz, 2018).

Applications in Organic Synthesis and Material Science

  • Synthesis of Polyenes and Semiconducting Polymers

    Compounds with the 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) moiety have been utilized in the synthesis of polyenes and semiconducting polymers. These materials are potential candidates for applications in new technologies such as liquid crystal displays (LCDs) and electronics (Das et al., 2015).

  • Catalysis in Organic Reactions

    The use of 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) compounds in catalyzed reactions, like diboration, demonstrates their utility in creating new chemical structures and advancing synthetic methodologies in organic chemistry (Clegg et al., 1996).

Future Directions

The functionalities of the COFs cages are versatile and dependent on the specific functional molecules employed in the reaction . For instance, the inclusion of bipyridine provides the COFs cage with the ability to capture iodine (up to 5.8 g/g) . Benzimidazole-triazine based materials for exciplex-OLEDs can be prepared from “5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)isophthalonitrile”, triazine derivatives and N -phenyl- o -phenylenediamine . The exciplex-OLEDs exhibit luminous efficacy of 80.4 lm/W, current efficiency of 60.1 cd/A and external quantum efficiency of 18.4% .

Biochemical Analysis

Biochemical Properties

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)isophthalonitrile plays a significant role in biochemical reactions, particularly in the context of organic synthesis and catalysis. This compound interacts with enzymes such as boron-containing enzymes, which facilitate the formation of boron-carbon bonds. The interaction between this compound and these enzymes is crucial for the synthesis of complex organic molecules. Additionally, this compound can interact with proteins and other biomolecules through covalent bonding, influencing their structure and function .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of signaling proteins, leading to alterations in downstream signaling cascades. Furthermore, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional landscape of the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves the binding of this compound to specific biomolecules, such as enzymes and proteins, leading to enzyme inhibition or activation. This binding can result in conformational changes in the target biomolecule, thereby altering its activity. Additionally, this compound can influence gene expression by modulating the activity of transcription factors, leading to changes in the expression of target genes .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, this compound may undergo degradation, leading to the formation of by-products that can influence its activity. In in vitro and in vivo studies, the long-term exposure to this compound has been shown to affect cellular processes such as proliferation, differentiation, and apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as enhancing cellular function and promoting tissue repair. At high doses, it can lead to toxic or adverse effects, including cellular damage and organ toxicity. Threshold effects have been observed, indicating that there is a specific dosage range within which this compound exerts its optimal effects .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound can influence metabolic flux and alter metabolite levels, thereby impacting cellular metabolism. The interaction with specific enzymes, such as those involved in the boron cycle, is crucial for the metabolic processing of this compound .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be transported across cellular membranes and distributed to different cellular compartments, where it exerts its effects. The localization and accumulation of this compound within specific tissues can influence its activity and function .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. The localization of this compound within the nucleus, mitochondria, or other organelles can influence its interactions with biomolecules and its overall cellular effects .

properties

IUPAC Name

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,3-dicarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BN2O2/c1-13(2)14(3,4)19-15(18-13)12-6-10(8-16)5-11(7-12)9-17/h5-7H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAZFONAGXSBJMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90699447
Record name 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,3-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90699447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

863868-34-2
Record name 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,3-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90699447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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